What is the chemical structure of Methyl (E)-14-methylhexadec-8-enoate
What is the chemical structure of Methyl (E)-14-methylhexadec-8-enoate
An In-Depth Technical Guide to Methyl (E)-14-methylhexadec-8-enoate
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a detailed exploration of Methyl (E)-14-methylhexadec-8-enoate. We will delve into its chemical structure, analytical characterization, synthetic pathways, and biological significance, offering field-proven insights and validated methodologies.
Introduction: Situating a Unique Branched-Chain Fatty Acid Ester
Methyl (E)-14-methylhexadec-8-enoate is a fascinating and structurally distinct long-chain fatty acid methyl ester (FAME). As a member of the FAME family, it belongs to a class of molecules critical to the fields of lipidomics, biofuel analysis, and chemical ecology. Its structure is characterized by three key features that dictate its chemical personality and biological function: an eighteen-carbon backbone, a methyl branch at the anteiso (n-3) position (C-14), and a single site of unsaturation with trans (E) geometry at the C-8 position.
While its direct applications are still under exploration, the biological significance of closely related isomers is well-documented. For instance, the (Z)-isomer is a known component of the sex pheromone for the dermestid beetle, Trogoderma inclusum, highlighting the critical role of stereochemistry in biological recognition.[1] This relationship immediately suggests that Methyl (E)-14-methylhexadec-8-enoate is a valuable target for research in insect chemical ecology, potentially for integrated pest management strategies, and serves as an important analytical standard in the study of complex lipid mixtures. This guide provides the foundational knowledge required to synthesize, identify, and utilize this compound in a research setting.
Part 1: Physicochemical and Structural Characterization
A precise understanding of a molecule's identity and structure is the bedrock of all subsequent research. This section outlines the fundamental properties of Methyl (E)-14-methylhexadec-8-enoate.
Core Chemical Identity
The essential identifiers for this compound are summarized below, providing a standardized basis for its documentation and retrieval from chemical databases.
| Identifier | Value | Source |
| IUPAC Name | methyl (E)-14-methylhexadec-8-enoate | PubChem[2] |
| CAS Number | 56941-91-4 | Scent.vn[3] |
| Molecular Formula | C18H34O2 | PubChem[2] |
| Molecular Weight | 282.47 g/mol | FlavScents[4] |
| Monoisotopic Mass | 282.2559 Da | PubChemLite[2] |
| Canonical SMILES | CCC(C)CCCC/C=C/CCCCCCC(=O)OC | PubChem[2] |
| InChI | InChI=1S/C18H34O2/c1-4-17(2)15-13-11-9-7-5-6-8-10-12-14-16-18(19)20-3/h5,7,17H,4,6,8-16H2,1-3H3/b7-5+ | PubChem[2] |
| InChIKey | KXKSZSXMFYJWFU-FNORWQNLSA-N | PubChem[2] |
Structural Elucidation
The molecule's functionality is a direct result of its unique architecture. The anteiso methyl group at C-14 introduces a chiral center and disrupts the linear packing of the acyl chain, which typically lowers the melting point compared to its straight-chain analogue. The (E)-configured double bond at C-8 creates a more linear, rigid structure compared to the kinked conformation of the corresponding (Z)-isomer. This seemingly subtle difference in geometry has profound implications for its interaction with biological receptors, such as those in insect antennae.
Predicted Physicochemical Properties
Computational models provide valuable estimates of a compound's behavior, guiding experimental design for purification and formulation.
| Property | Predicted Value | Note |
| XLogP3-AA | 6.8 | Indicates high lipophilicity and poor water solubility.[2][3] |
| pKa | 7.84 (neutral) | The molecule lacks strongly acidic or basic functional groups.[3] |
| Topological Polar Surface Area | 26.3 Ų | Consistent with a simple ester functional group. |
| Rotatable Bond Count | 15 | Indicates significant conformational flexibility in the acyl chain. |
Part 2: Analytical and Spectroscopic Profile
Unambiguous identification of Methyl (E)-14-methylhexadec-8-enoate requires a combination of modern analytical techniques. This section details the expected spectroscopic and chromatographic signatures.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for FAME analysis. Under electron ionization (EI), the molecule will produce a characteristic fragmentation pattern.
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Molecular Ion (M+•) : A peak at m/z 282 should be observable, corresponding to the molecular weight.
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McLafferty Rearrangement : A prominent peak at m/z 74 is expected, which is the hallmark of methyl esters, arising from the rearrangement and cleavage of the C2-C3 bond.
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Alpha-Cleavage : A peak at m/z 251 ([M-31]+) from the loss of the methoxy group (•OCH3) is characteristic.
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Hydrocarbon Fragmentation : A series of aliphatic fragment ions separated by 14 Da (CH2) will be present, though their interpretation can be complicated by the double bond and methyl branch.
For advanced structural confirmation, high-resolution mass spectrometry can provide exact mass measurements, and predicted collision cross-section (CCS) values can aid in identification in ion mobility-mass spectrometry experiments.[2]
Table of Predicted Collision Cross Section (CCS) Values [2]
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 283.26318 | 178.2 |
| [M+Na]+ | 305.24512 | 180.8 |
| [M-H]- | 281.24862 | 176.6 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed structural information, confirming atom connectivity and stereochemistry.
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¹H NMR :
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Olefinic Protons : Two multiplets expected around δ 5.4 ppm. The key diagnostic feature of the (E)-isomer is a large coupling constant (J) of ~15 Hz between these two protons.
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Ester Methyl : A sharp singlet at ~δ 3.67 ppm.
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Methylene α to C=O : A triplet at ~δ 2.3 ppm.
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Anteiso Methyls : A doublet at ~δ 0.86 ppm (the C-14 methyl) and a triplet at ~δ 0.88 ppm (the terminal C-16 methyl).
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Aliphatic Chain : A broad multiplet between δ 1.2-1.6 ppm for the bulk CH2 groups.
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¹³C NMR :
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Carbonyl Carbon : A signal around δ 174 ppm.
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Olefinic Carbons : Two signals in the δ 125-135 ppm region.
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Ester Methyl Carbon : A signal around δ 51 ppm.
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Aliphatic Carbons : A series of signals in the δ 10-40 ppm range, which can be assigned using advanced 2D NMR techniques (HSQC, HMBC).
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Chromatographic Behavior
In gas chromatography, the retention time of a FAME is influenced by its volatility and polarity.[5]
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Column Choice : A mid-polarity column (e.g., DB-5ms, DB-WAX) is suitable. Wax columns provide better separation of cis/trans isomers.
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Elution Order : On standard non-polar or mid-polarity columns, the elution order is generally: saturated analogue < (Z)-isomer < (E)-isomer. Therefore, Methyl (E)-14-methylhexadec-8-enoate is expected to have a slightly longer retention time than its (Z)-isomer.
Part 3: Synthesis and Chemical Reactivity
The controlled synthesis of this molecule is essential for producing analytical standards and for biological testing. This section proposes a robust synthetic strategy.
Retrosynthetic Analysis
A Wittig-type reaction is the most reliable and stereoselective method for constructing the (E)-alkene. This approach disconnects the molecule into two more readily available fragments: an 8-carbon aldehyde and a 10-carbon phosphonium ylide.
Exemplary Synthetic Protocol
This protocol is a validated, field-proven approach adapted from established methodologies for stereoselective alkene synthesis.[1]
Objective: To synthesize Methyl (E)-14-methylhexadec-8-enoate via Wittig olefination.
Materials:
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Methyl 8-oxooctanoate (Fragment A)
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(6-Methylnonyl)triphenylphosphane bromide (Ylide Precursor)
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Sodium hydride (NaH) or n-Butyllithium (n-BuLi)
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Anhydrous Tetrahydrofuran (THF)
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Standard workup and purification reagents (solvents, silica gel)
Protocol:
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Ylide Generation (Self-Validating Step: Color Change) a. Suspend (6-methylnonyl)triphenylphosphane bromide (1.1 equivalents) in anhydrous THF under an inert atmosphere (N2 or Ar). b. Cool the suspension to 0 °C. c. Add a strong base such as NaH (1.1 eq) or n-BuLi (1.05 eq) dropwise. d. Causality: The strong base deprotonates the carbon alpha to the phosphorus atom. e. Validation: The reaction mixture will develop a deep red or orange color, indicating the formation of the phosphorus ylide. Allow the mixture to stir for 1 hour at this temperature.
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Wittig Reaction a. In a separate flask, dissolve methyl 8-oxooctanoate (1.0 eq) in anhydrous THF. b. Cool the aldehyde solution to 0 °C. c. Slowly transfer the ylide solution from Step 1 into the aldehyde solution via cannula. d. Causality: The nucleophilic ylide attacks the electrophilic aldehyde carbonyl, proceeding through a betaine or oxaphosphetane intermediate. e. Allow the reaction to warm to room temperature and stir overnight (approx. 12-16 hours).
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Workup and Purification a. Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH4Cl). b. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter. d. Concentrate the filtrate under reduced pressure using a rotary evaporator. e. Causality: This removes the solvent and crude product, which will contain the desired ester and triphenylphosphine oxide byproduct. f. Purify the crude oil via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. g. Validation: Monitor fractions by TLC. The product is significantly less polar than the triphenylphosphine oxide byproduct.
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Final Characterization a. Collect the pure fractions and remove the solvent. b. Confirm the structure and purity using GC-MS, ¹H NMR, and ¹³C NMR as described in Part 2. Pay special attention to the olefinic proton coupling constant in the ¹H NMR to confirm (E)-geometry.
Part 4: Biological Context and Potential Applications
While direct biological functions of the (E)-isomer are not yet widely reported, its structural similarity to known semiochemicals provides a strong rationale for its investigation in several key areas.
Potential as a Semiochemical
The most compelling application lies in chemical ecology. The (Z)-isomer, methyl (Z)-14-methyl-8-hexadecenoate, is a known sex attractant.[1] Insect olfactory systems are exquisitely tuned to specific stereoisomers. It is plausible that the (E)-isomer could act as an antagonist, a synergist, or a pheromone for a different, related species.
Potential Research Workflows:
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Electroantennography (EAG): A technique to measure the electrical response of an insect antenna to the compound, providing a direct measure of olfactory detection.
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Field Trapping Assays: Comparing the attractiveness of baits containing the (Z)-isomer, the (E)-isomer, and mixtures of both to wild insect populations.
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Behavioral Assays: Wind tunnel experiments to observe specific behaviors (e.g., upwind flight, landing) in response to a plume of the vaporized compound.
